![molecular formula C7H9NO2S B181356 2-(Methylsulfonyl)aniline CAS No. 2987-49-7](/img/structure/B181356.png)
2-(Methylsulfonyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonylation of aniline using sulfonyl chlorides or sulfonic acids. For instance, the reaction of aniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield this compound .
Another method involves the visible-light-mediated sulfonylation of aniline using sulfonyl fluorides. This approach offers mild reaction conditions and good efficiency, making it a valuable alternative for synthesizing sulfonylated anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in related compounds can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Sulfonyl chlorides or sulfonic acids are used for sulfonylation reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-Inflammatory Agents
One of the primary applications of 2-(methylsulfonyl)aniline is as a pharmaceutical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that derivatives of this compound can enhance the anti-inflammatory properties of established NSAIDs such as naproxen, indomethacin, and diclofenac. For instance, a study found that incorporating this compound into these drugs maintained their anti-inflammatory activity while increasing selectivity towards the COX-2 enzyme, which is crucial for reducing inflammation without affecting the COX-1 enzyme responsible for protecting the stomach lining .
Table 1: Comparison of Anti-Inflammatory Activity of NSAID Derivatives
Compound Name | COX-2 Selectivity | Anti-Inflammatory Activity |
---|---|---|
Naproxen + 2-(MSA) | Increased | Comparable to Diclofenac |
Indomethacin + 2-(MSA) | Increased | Comparable to Diclofenac |
Diclofenac + 2-(MSA) | Maintained | Comparable to Diclofenac |
Synthesis of New Compounds
The synthesis process often involves the reaction of this compound with various acylating agents to produce novel compounds with potential therapeutic effects. For example, derivatives have been synthesized that exhibit enhanced pharmacological profiles compared to their parent compounds .
Chemical Synthesis
Building Block in Organic Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its sulfonyl group provides unique reactivity that can be exploited in various chemical reactions, including nucleophilic substitutions and coupling reactions .
Table 2: Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Nucleophilic Substitution | Reacts with alkyl halides | Sulfonamide derivatives |
Coupling Reactions | Forms biaryl compounds | Complex organic molecules |
Case Studies
Case Study 1: Development of NSAID Derivatives
A study published in Molecules detailed the synthesis and pharmacological evaluation of new NSAID derivatives containing the 4-(methylsulfonyl)aniline pharmacophore. The results indicated that these derivatives not only retained anti-inflammatory activity but also showed improved safety profiles due to increased selectivity for COX-2 over COX-1 .
Case Study 2: Synthesis of Biologically Active Compounds
Another research effort focused on synthesizing various biologically active compounds utilizing this compound as a precursor. The study highlighted its role in producing compounds with potential anticancer properties, demonstrating its versatility beyond anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aniline ring can undergo electrophilic aromatic substitution, affecting its binding to biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)aniline
- 2-(Phenylthio)aniline
- 4-(Methylthio)aniline
- 3-(Methylthio)aniline
Uniqueness
2-(Methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
2-(Methylsulfonyl)aniline, also known as this compound hydrochloride, is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 171.22 g/mol. The compound features a methylsulfonyl group () attached to an aniline structure, which is significant for its reactivity and solubility in polar solvents. The presence of the sulfonyl group enhances the compound's interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Electrophilic Aromatic Substitution : The aniline ring is capable of undergoing electrophilic aromatic substitution reactions, which can modify its binding affinity to various biological targets.
- Protein Interactions : Studies indicate that the compound can interact with proteins through hydrogen bonding and other non-covalent interactions, potentially affecting enzyme function and cellular pathways.
- Selective Inhibition : Research has shown that derivatives of this compound exhibit selectivity towards cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. This selectivity is crucial for developing anti-inflammatory drugs.
Pharmacological Applications
The biological activities of this compound have been explored in various contexts:
- Anti-inflammatory Properties : The compound has been studied for its potential as an anti-inflammatory agent due to its selective inhibition of COX-2. This is significant in the context of treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
- Toxicological Studies : Toxicity assessments have indicated that while the compound exhibits some beneficial biological activities, it also presents risks if mismanaged, highlighting the need for careful evaluation in therapeutic contexts.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of methylsulfonyl derivatives. It was found that modifications to the methylsulfonyl group significantly influenced the compounds' selectivity towards COX-2, enhancing their potential as anti-inflammatory agents .
- Case Study 2 : Research focusing on protein binding studies revealed that this compound interacts with various biomolecules, which suggests its potential utility in drug design as a scaffold for developing new therapeutics.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Methylsulfonyl)aniline | Substituent at para position affects reactivity. | |
3-(Methylsulfonyl)aniline | Similar structure but with different position of substituent. | |
N,N-Dimethyl-4-(methylsulfonyl)aniline | Dimethyl substitution leads to altered solubility and activity. |
The specific positioning of the methylsulfonyl group at the ortho position relative to the amino group distinguishes this compound from its analogues, influencing both its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRSVRJOXYXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942788 | |
Record name | 2-(Methanesulfonyl)anilinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-49-7, 205985-95-1 | |
Record name | 2-(Methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2987-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2987-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methanesulfonyl)anilinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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